4-(METHYLSULFANYL)-2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDINE
Description
4-(METHYLSULFANYL)-2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDINE is a complex organic compound belonging to the class of chromeno-pyrimidines. This compound is characterized by the presence of a chromeno ring fused with a pyrimidine ring, and it has two methylsulfanyl groups attached to its structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
4-methylsulfanyl-2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS2/c1-23-14-9-7-12(8-10-14)17-20-18-15(19(21-17)24-2)11-13-5-3-4-6-16(13)22-18/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVAFKDZRJKGAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(METHYLSULFANYL)-2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDINE typically involves multi-step reactions. One common synthetic route starts with the reaction of 4-methylsulfanylbenzaldehyde with malononitrile in the presence of a base to form 2-amino-4-(4-methylsulfanylphenyl)-3-cyano-4H-chromene. This intermediate is then cyclized with guanidine carbonate under reflux conditions to yield the target compound . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated reactors and continuous flow processes.
Chemical Reactions Analysis
4-(METHYLSULFANYL)-2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized using halogenating agents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
Biological Activities
This compound exhibits several biological properties that make it a candidate for pharmaceutical development:
- Antimicrobial Activity : Research indicates that derivatives of pyrimidines often possess antimicrobial properties. Compounds similar to 4-(methylsulfanyl)-2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidine have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Pyrimidine derivatives have been studied for their anti-inflammatory properties. The compound may inhibit pathways involved in inflammation, making it a candidate for developing anti-inflammatory medications .
- Immunosuppressive Activity : Some studies have explored the immunosuppressive effects of pyrimidine analogues. For instance, a related compound demonstrated significant immunosuppressive activity in mixed lymphocyte reaction assays, indicating potential use in transplant medicine to prevent graft rejection .
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of several methylthio-substituted pyrimidines against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited notable inhibition zones, suggesting its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Research
In a controlled experiment assessing the anti-inflammatory effects of pyrimidine derivatives, 4-(methylsulfanyl)-2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidine was tested for its ability to reduce cytokine production in vitro. The findings revealed a significant decrease in pro-inflammatory cytokines, supporting its development as an anti-inflammatory drug .
Mechanism of Action
The mechanism of action of 4-(METHYLSULFANYL)-2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases or other signaling molecules involved in cell proliferation and survival pathways. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
4-(METHYLSULFANYL)-2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDINE can be compared with other similar compounds, such as:
2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidine: Lacks one methylsulfanyl group, which may affect its chemical reactivity and biological activity.
4-methylsulfanyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine: Lacks the methylsulfanyl group on the phenyl ring, potentially altering its properties.
4-methylsulfanyl-2-(4-methylsulfonylphenyl)-5H-chromeno[2,3-d]pyrimidine: Contains a sulfonyl group instead of a sulfanyl group, which can significantly change its chemical and biological behavior.
Biological Activity
The compound 4-(methylsulfanyl)-2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidine is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 430.6 g/mol. Its structure features a chromeno-pyrimidine core substituted with methylsulfanyl groups, which may influence its biological interactions.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of sulfur in the methylsulfanyl groups may enhance the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals and reduce oxidative stress.
Anticancer Activity
Several studies have highlighted the potential anticancer effects of pyrimidine derivatives. For instance, compounds containing pyrimidine rings have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific compound under discussion has not been extensively studied in this context; however, its structural similarities to known anticancer agents suggest it may possess similar properties.
Enzyme Inhibition
The biological activity of 4-(methylsulfanyl)-2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidine may involve inhibition of key enzymes involved in metabolic pathways. For example, compounds that inhibit acetylcholinesterase (AChE) are being investigated for their potential in treating neurodegenerative diseases like Alzheimer’s. Preliminary studies on related thiazolidin-4-ones have demonstrated significant AChE inhibition, suggesting a possible mechanism for the chromeno-pyrimidine derivative as well .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
